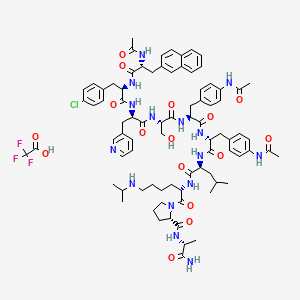

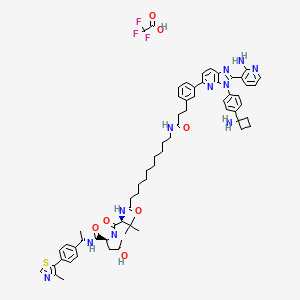

Acyline (TFA)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acyline est un peptide synthétique qui agit comme un antagoniste puissant de l'hormone de libération des gonadotrophines. Il a été étudié pour sa capacité à supprimer la sécrétion des gonadotrophines et de la testostérone chez les hommes.

Méthodes De Préparation

L'acyline est généralement préparée en utilisant la synthèse peptidique en phase solide. Le processus implique l'addition séquentielle d'acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. La synthèse est effectuée en utilisant la stratégie Fmoc (9-fluorénylméthoxycarbonyle), qui implique l'utilisation d'acides aminés protégés par Fmoc. Après l'assemblage de la chaîne peptidique, les groupes protecteurs sont éliminés et le peptide est clivé de la résine en utilisant de l'acide trifluoroacétique. Le peptide brut est ensuite purifié par chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Acyline subit diverses réactions chimiques, notamment :

Oxydation : Acyline peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures entre les résidus de cystéine.

Réduction : Les réactions de réduction peuvent rompre les ponts disulfures, les convertissant à nouveau en groupes thiols.

Substitution : Acyline peut subir des réactions de substitution, en particulier au niveau des chaînes latérales des acides aminés, en fonction des réactifs utilisés. Les réactifs courants utilisés dans ces réactions comprennent le dithiothréitol pour la réduction et le peroxyde d'hydrogène pour l'oxydation.

4. Applications de la recherche scientifique

Acyline a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier les techniques de synthèse et de modification des peptides.

Biologie : Acyline est utilisé dans la recherche sur la biologie de la reproduction en raison de sa capacité à supprimer les niveaux de gonadotrophines et de testostérone.

Médecine : Il a des applications potentielles dans le traitement des affections hormono-dépendantes telles que le cancer de la prostate et l'endométriose. De plus, il est étudié comme agent contraceptif masculin.

Industrie : Acyline est utilisé dans l'industrie pharmaceutique pour le développement de nouvelles thérapeutiques à base de peptides

5. Mécanisme d'action

Acyline exerce ses effets en inhibant de manière compétitive l'action de l'hormone de libération des gonadotrophines à ses sites récepteurs dans l'hypophyse. Cette inhibition conduit à une diminution de la sécrétion de l'hormone folliculo-stimulante et de l'hormone lutéinisante, ce qui réduit à son tour la production de testostérone dans les testicules. Les cibles moléculaires de l'acyline comprennent les récepteurs de l'hormone de libération des gonadotrophines sur l'hypophyse .

Applications De Recherche Scientifique

Acyline has several scientific research applications:

Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.

Biology: Acyline is employed in research on reproductive biology due to its ability to suppress gonadotropin and testosterone levels.

Medicine: It has potential applications in treating hormone-dependent conditions such as prostate cancer and endometriosis. Additionally, it is being investigated as a male contraceptive agent.

Industry: Acyline is used in the pharmaceutical industry for the development of new peptide-based therapeutics

Mécanisme D'action

Acyline exerts its effects by competitively inhibiting the action of gonadotropin-releasing hormone at its receptor sites in the pituitary gland. This inhibition leads to a decrease in the secretion of follicle-stimulating hormone and luteinizing hormone, which in turn reduces the production of testosterone in the testes. The molecular targets of acyline include the gonadotropin-releasing hormone receptors on the pituitary gland .

Comparaison Avec Des Composés Similaires

Acyline est unique parmi les antagonistes de l'hormone de libération des gonadotrophines en raison de sa forte puissance et de sa durée d'action prolongée. Des composés similaires comprennent :

Cetrorelix : Un autre antagoniste de l'hormone de libération des gonadotrophines utilisé dans le traitement des affections hormono-dépendantes.

Ganirelix : Utilisé principalement dans les techniques de procréation médicalement assistée pour prévenir l'ovulation prématurée.

Degarelix : Employé dans le traitement du cancer de la prostate avancé. Acyline se démarque par son utilisation potentielle comme contraceptif masculin et son efficacité à supprimer les niveaux de gonadotrophines et de testostérone pendant des périodes prolongées

Propriétés

Formule moléculaire |

C82H103ClF3N15O16 |

|---|---|

Poids moléculaire |

1647.2 g/mol |

Nom IUPAC |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-3-(4-acetamidophenyl)propanoyl]amino]-4-methylpentanoyl]amino]-6-(propan-2-ylamino)hexanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C80H102ClN15O14.C2HF3O2/c1-46(2)37-63(72(102)89-62(18-11-12-35-84-47(3)4)80(110)96-36-14-19-70(96)79(109)85-48(5)71(82)101)90-74(104)66(40-53-23-30-60(31-24-53)86-49(6)98)92-76(106)67(41-54-25-32-61(33-26-54)87-50(7)99)94-78(108)69(45-97)95-77(107)68(43-56-15-13-34-83-44-56)93-75(105)65(39-52-21-28-59(81)29-22-52)91-73(103)64(88-51(8)100)42-55-20-27-57-16-9-10-17-58(57)38-55;3-2(4,5)1(6)7/h9-10,13,15-17,20-34,38,44,46-48,62-70,84,97H,11-12,14,18-19,35-37,39-43,45H2,1-8H3,(H2,82,101)(H,85,109)(H,86,98)(H,87,99)(H,88,100)(H,89,102)(H,90,104)(H,91,103)(H,92,106)(H,93,105)(H,94,108)(H,95,107);(H,6,7)/t48-,62+,63+,64-,65-,66-,67+,68-,69+,70+;/m1./s1 |

Clé InChI |

MLCHXMRUFDXSFA-NRYWIMGFSA-N |

SMILES isomérique |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC2=CC=C(C=C2)NC(=O)C)NC(=O)[C@H](CC3=CC=C(C=C3)NC(=O)C)NC(=O)[C@H](CO)NC(=O)[C@@H](CC4=CN=CC=C4)NC(=O)[C@@H](CC5=CC=C(C=C5)Cl)NC(=O)[C@@H](CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)NC(=O)C)NC(=O)C(CC3=CC=C(C=C3)NC(=O)C)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl] 4-(4-aminophenyl)piperazine-1-carbodithioate](/img/structure/B10857937.png)

![5-[3-[[4-[4-[[5-Chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-5-methoxy-2-methylphenyl]piperidin-1-yl]methyl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B10857977.png)